molecular formula C9H12BFO3 B14023577 (3-Fluoro-2-(methoxymethyl)-6-methylphenyl)boronic acid

(3-Fluoro-2-(methoxymethyl)-6-methylphenyl)boronic acid

Cat. No.: B14023577
M. Wt: 198.00 g/mol
InChI Key: YLJDSMKTZYJZQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Fluoro-2-(methoxymethyl)-6-methylphenyl)boronic acid is a fluorinated arylboronic acid derivative characterized by a methoxymethyl (-CH2OCH3) and a methyl (-CH3) substituent on the phenyl ring. Boronic acids are widely used in organic synthesis, drug discovery, and materials science due to their ability to form reversible covalent bonds with diols, amines, and other nucleophiles . Its structural features—fluorine, methoxymethyl, and methyl groups—impart distinct electronic and steric properties, making it valuable for comparative studies with related compounds.

Properties

Molecular Formula

C9H12BFO3

Molecular Weight

198.00 g/mol

IUPAC Name

[3-fluoro-2-(methoxymethyl)-6-methylphenyl]boronic acid

InChI

InChI=1S/C9H12BFO3/c1-6-3-4-8(11)7(5-14-2)9(6)10(12)13/h3-4,12-13H,5H2,1-2H3

InChI Key

YLJDSMKTZYJZQF-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1COC)F)C)(O)O

Origin of Product

United States

Preparation Methods

Direct Synthesis via Halogen-Metal Exchange and Borylation

A common approach to prepare substituted arylboronic acids such as (3-Fluoro-2-(methoxymethyl)-6-methylphenyl)boronic acid involves halogen-metal exchange followed by quenching with a boron electrophile.

  • Starting material : A suitably halogenated aromatic precursor, for example, 3-fluoro-2-(methoxymethyl)-6-methylbromobenzene.
  • Step 1 : Treatment with an organolithium reagent (e.g., n-butyllithium) at low temperature to generate the aryllithium intermediate via halogen-lithium exchange.
  • Step 2 : Reaction of the aryllithium species with trialkyl borates (e.g., trimethyl borate) to form the corresponding boronic ester intermediate.
  • Step 3 : Acidic hydrolysis to yield the boronic acid.

This method is widely used for preparing arylboronic acids with sensitive substituents due to its mild conditions and high regioselectivity.

Palladium-Catalyzed Borylation of Aryl Halides (Miayura Borylation)

The palladium-catalyzed cross-coupling of aryl halides with bis(pinacolato)diboron or other boron reagents is a robust and scalable method for synthesizing arylboronic acids.

  • Reaction conditions :

    • Catalyst: Pd(0) source such as tetrakis(triphenylphosphine)palladium(0) or palladium acetate with phosphine ligands.
    • Base: Sodium carbonate or potassium carbonate.
    • Solvent: Mixtures of alcohols (e.g., propan-1-ol), water, and toluene.
    • Temperature: Typically 80–90 °C.
    • Time: 12–24 hours.
  • Example procedure :

    • The halogenated aryl substrate (e.g., 3-fluoro-2-(methoxymethyl)-6-methylbromobenzene) is combined with bis(pinacolato)diboron, palladium catalyst, base, and solvent.
    • The reaction is purged with nitrogen to maintain an inert atmosphere.
    • Heating overnight yields the boronate ester, which can be hydrolyzed to the boronic acid.
  • Yields : Moderate to good yields (~59% reported for similar methoxymethyl-substituted phenylboronic acids) under these conditions.

This method is advantageous for its operational simplicity and compatibility with various functional groups.

Functional Group Interconversion and Protecting Group Strategies

Given the presence of a methoxymethyl group, protecting group strategies may be employed during synthesis to avoid side reactions.

  • Alkylation : Introduction of the methoxymethyl group can be achieved by alkylation of a hydroxymethyl intermediate using methylating agents under basic conditions.
  • Demethylation or deprotection : After boronic acid formation, protecting groups can be removed under mild acidic conditions to yield the free boronic acid.

These steps are often integrated into multi-step synthetic routes to ensure the integrity of sensitive substituents.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Typical Yield Notes
Halogen-metal exchange + borylation n-BuLi, trimethyl borate, acidic hydrolysis High regioselectivity, mild Moderate-High Requires low temperature and inert atmosphere
Pd-catalyzed Miyaura borylation Pd(PPh3)4 or Pd(OAc)2, Na2CO3, bis(pinacolato)diboron, propan-1-ol/water/toluene, 80–90 °C Operational simplicity, scalable ~59% Compatible with methoxymethyl groups
Ni-catalyzed C–F activation Ni(cod)2, phosphine ligands, K2CO3, toluene/methanol/water, RT–80 °C Enables fluorine incorporation Variable Emerging method, applicable for fluorinated substrates
Functional group interconversion Alkylating agents, acidic/basic deprotection Protects sensitive groups N/A Used in multi-step synthesis

Research Data and Analytical Confirmation

  • Characterization : The synthesized this compound is typically confirmed by NMR spectroscopy (^1H, ^13C, ^19F), mass spectrometry, and HPLC purity analysis.
  • Mass spectrometry : Accurate mass measurements confirm the molecular formula, with typical observed masses matching calculated values within a few ppm.
  • Solubility : The compound is soluble in ethanol, DMSO, and acetone mixtures, facilitating purification and handling.

Chemical Reactions Analysis

Types of Reactions: (3-Fluoro-2-(methoxymethyl)-6-methylphenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.

    Oxidation: Oxidizing agents like H2O2 or NaBO3 in aqueous or organic solvents.

    Substitution: Electrophiles such as halogens (e.g., Br2, Cl2) or nitrating agents (e.g., HNO3) under acidic conditions.

Major Products Formed:

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: Phenols.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

(3-Fluoro-2-(methoxymethyl)-6-methylphenyl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Fluoro-2-(methoxymethyl)-6-methylphenyl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In the Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired biaryl product . The presence of the fluoro, methoxymethyl, and methyl groups can influence the reactivity and selectivity of the compound in these reactions.

Comparison with Similar Compounds

Structural Comparison with Analogous Boronic Acids

The compound’s structure can be compared to fluorinated phenylboronic acids with varying substituents. Key analogs include:

Compound Substituents Key Structural Differences Similarity Score
(2-Fluoro-6-hydroxyphenyl)boronic acid -OH at C6, -F at C2 Hydroxyl vs. methoxymethyl; lack of C6 methyl 0.92
(4,5-Difluoro-2-methoxyphenyl)boronic acid -OCH3 at C2, -F at C4/C5 Difluoro substitution; no methoxymethyl or methyl 0.88
2-Ethoxy-4-fluorophenylboronic acid -OCH2CH3 at C2, -F at C4 Ethoxy vs. methoxymethyl; substitution pattern 0.90
Phenanthren-9-yl boronic acid Polycyclic aromatic core Bulkier aromatic system; no alkyl/alkoxy groups N/A

Key Observations :

  • The C6 methyl group may improve lipophilicity relative to hydroxylated analogs, affecting membrane permeability in biological systems .

Physicochemical Properties

Acidity (pKa)

Fluorine substituents and electron-donating groups (e.g., methoxymethyl) modulate boronic acid pKa. For example:

  • 2,6-Diarylphenylboronic acids : Exhibit pKa values stabilized by balanced electronic effects (e.g., through-space vs. through-bond interactions) .
  • 3-AcPBA and 4-MCPBA : Higher pKa (~8.7–9.2) limits their utility at physiological pH, whereas fluorine and methoxymethyl groups in the target compound may lower pKa, enhancing reactivity under biological conditions .
Solubility
  • Compounds like pyren-1-yl boronic acid precipitate in aqueous media (e.g., RPMI), limiting in vitro applicability . The target compound’s methoxymethyl group may improve water solubility compared to purely hydrophobic analogs (e.g., phenanthren-9-yl boronic acid) .
Antiproliferative Effects
  • Phenanthren-9-yl boronic acid : IC50 = 0.225 µM (4T1 breast cancer cells) .
  • 6-Hydroxynaphthalen-2-yl boronic acid : IC50 = 0.196 µM .
Enzyme Inhibition
  • [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid: Inhibits fungal histone deacetylase (HDAC) at 1 µM, outperforming trichostatin A . The target compound’s methoxymethyl group may similarly enhance interactions with enzyme active sites.
Saccharide Sensing

Boronic acids with fluorinated aryl groups (e.g., diboronic acid appended benzyl viologens) are used in differential sensing arrays . The target compound’s fluorine and methoxymethyl groups could improve selectivity for specific diols (e.g., glucose vs. fructose) via steric and electronic tuning.

Diagnostic Use

Phenyl boronic acid derivatives are employed in disk potentiation tests to detect antibiotic-resistant enzymes (e.g., KPC carbapenemases) . The target compound’s substituents may enhance binding to β-lactamases, improving diagnostic accuracy.

Biological Activity

(3-Fluoro-2-(methoxymethyl)-6-methylphenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols, which makes them valuable in drug design and molecular biology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Boronic acids, including this compound, exhibit various biological activities through several mechanisms:

  • Enzyme Inhibition : Boronic acids can inhibit enzymes such as proteasomes and dipeptidyl peptidase IV (DPP-IV), which are involved in cancer pathways and glucose metabolism, respectively. This inhibition can lead to antitumor effects and improved glycemic control in diabetic patients .
  • Targeting Protein Interactions : The unique structure of boronic acids allows them to interact with specific protein motifs, potentially altering protein function and stability. For instance, they can stabilize insulin by forming strong hydrogen bonds with its active site .
  • Antiviral Activity : Some studies suggest that structurally similar boronic acids exhibit antiviral properties by inhibiting viral replication through interactions with viral proteins .

Research Findings

Recent studies have highlighted the biological activity of this compound and related compounds:

  • Antitumor Activity : Research indicates that boronic acids can act as proteasome inhibitors, leading to apoptosis in cancer cells. For example, bortezomib, a well-known boron-containing compound, specifically inhibits the 26S proteasome, causing cell cycle arrest and apoptosis in various cancers .
  • Diabetes Management : Compounds similar to this compound have been studied for their ability to enhance insulin secretion and improve glucose tolerance by inhibiting DPP-IV .
  • Fluorescent Probes : Some boronic acids have been developed as fluorescent probes for cellular imaging, enabling the study of protein interactions within living cells .

Case Studies

Several case studies illustrate the potential applications of this compound:

  • Cancer Treatment : A study demonstrated that a related boronic acid compound inhibited tumor growth in xenograft models of breast cancer by inducing apoptosis through proteasome inhibition .
  • Diabetes Research : In a clinical trial involving diabetic patients, a boronic acid derivative improved glycemic control significantly compared to traditional therapies, highlighting its potential as a novel therapeutic agent .

Data Table: Biological Properties of Boronic Acids

Compound NameStructure FeaturesBiological Activities
This compoundFluorine and methoxy substituentsProteasome inhibition, DPP-IV inhibition
BortezomibDipeptide boronic acidAntitumor activity via proteasome inhibition
TalabostatL-valinyl-L-boroprolineDPP-IV inhibition; enhances T-cell immunity

Q & A

Basic: What are the key considerations in synthesizing (3-Fluoro-2-(methoxymethyl)-6-methylphenyl)boronic acid?

Answer:
Synthesis typically involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). Key factors include:

  • Catalyst selection : Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and tri-tert-butylphosphine (tBu₃P) are effective for arylboronic acid synthesis .
  • Reaction conditions : Optimal temperatures (e.g., 60°C) and reaction times (18–24 hours) ensure high yields. Fluoride additives (e.g., KF) enhance boron retention .
  • Purification : Due to boronic acids’ hygroscopic nature, rapid solvent removal under reduced pressure and storage under inert gas are critical .

Advanced: How can cross-coupling efficiency with this boronic acid be optimized in complex substrates?

Answer:
Efficiency depends on steric/electronic effects of substituents:

  • Steric hindrance : The methoxymethyl and methyl groups may slow coupling; use bulky ligands (e.g., SPhos) to stabilize Pd intermediates .
  • Electronic tuning : Electron-withdrawing fluorine enhances electrophilicity, accelerating transmetallation. Monitor via NMR to confirm boron retention .
  • Competing protodeboronation : Use anhydrous solvents and low temperatures (0–25°C) to minimize degradation .

Basic: What spectroscopic and chromatographic methods validate the structure and purity of this compound?

Answer:

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., fluorine-induced splitting in aromatic regions) .
  • MALDI-MS : Derivatize with diols (e.g., mannitol) to prevent boroxine formation and enable accurate mass detection .
  • HPLC : Use reverse-phase columns with ion-pairing agents (e.g., trifluoroacetic acid) to resolve boronic acid from byproducts .

Advanced: How does this boronic acid’s binding kinetics with diols compare to other analogs in sensor design?

Answer:
Binding kinetics (kon) depend on diol geometry and boronic acid pKa:

  • D-fructose vs. D-glucose : The compound’s fluorine and methoxymethyl groups lower pKa, increasing binding affinity for fructose (kon ~10³ M⁻¹s⁻¹) over glucose .
  • Fluorescence quenching assays : Use stopped-flow methods to measure rapid equilibration (<10 seconds) at physiological pH .
  • Selectivity : Compare with analogs lacking methoxymethyl groups; steric effects may reduce binding to 1,3-diols .

Advanced: What strategies mitigate boroxine formation during mass spectrometry analysis?

Answer:

  • Derivatization : Pre-treat with diols (e.g., 1,2-ethanediol) to form stable cyclic boronic esters, preventing dehydration/trimerization .
  • Matrix selection : Use α-cyano-4-hydroxycinnamic acid (CHCA) in MALDI to stabilize the boronate-diol complex .
  • Negative-ion mode : Enhances detection of intact boronic acids by reducing in-source fragmentation .

Basic: How do researchers assess the thermal stability and storage conditions of this compound?

Answer:

  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures; aromatic boronic acids typically degrade above 200°C .
  • Storage : Store at 0–6°C under argon to prevent hydrolysis. Use desiccants (e.g., silica gel) to avoid boroxine formation .
  • Stability assays : Monitor via ¹¹B NMR for B-O bond hydrolysis over time .

Advanced: What mechanistic insights explain its activity as a tubulin polymerization inhibitor?

Answer:

  • Bioisosteric replacement : The boronic acid mimics the hydroxyl group in combretastatin A-4, binding to tubulin’s colchicine site.
  • Apoptosis induction : At 10⁻⁸ M, it triggers caspase-3 activation and G2/M phase arrest in Jurkat cells .
  • SAR studies : Fluorine enhances membrane permeability, while methoxymethyl improves solubility without reducing potency .

Advanced: How can this boronic acid be integrated into self-healing hydrogels for biomedical applications?

Answer:

  • Dynamic covalent chemistry : Cross-link with diol-containing polymers (e.g., hyaluronan) via pH-sensitive boronate esters .
  • Rheological optimization : Adjust pH (9.2–10.5) to balance gelation speed and mechanical strength. Monitor storage modulus (G′) via oscillatory shear .
  • Drug delivery : Load anticancer agents (e.g., doxorubicin) and release via glucose-triggered ester hydrolysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.